N-Desmethyl Netupitant

Übersicht

Beschreibung

N-desmethyl Netupitant is a derivative of Netupitant, a potent and selective neurokinin-1 receptor antagonist. This compound is primarily used in the field of medicinal chemistry and pharmacology for its antiemetic properties, particularly in the prevention of chemotherapy-induced nausea and vomiting .

Vorbereitungsmethoden

Die Synthese von N-Desmethyl-Netupitant umfasst mehrere Schritte, ausgehend von geeigneten VorstufenDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen synthetischen Wegen mit Optimierungen für die großtechnische Produktion .

Analyse Chemischer Reaktionen

N-Desmethyl-Netupitant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat beschleunigt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Alkohole.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N-Desmethyl Netupitant is a neurokinin 1 receptor antagonist that functions by inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. The pharmacological profile of this compound includes:

- Mechanism of Action : this compound binds to neurokinin 1 receptors, blocking the effects of substance P, which is crucial in mediating nausea and vomiting responses during chemotherapy .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP2C9. The major metabolites include M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative), all of which exhibit varying degrees of activity at the neurokinin 1 receptor .

Therapeutic Efficacy in Chemotherapy-Induced Nausea and Vomiting

The primary application of this compound is in the management of CINV. Clinical studies have demonstrated its effectiveness:

- Clinical Trials : In phase III trials, this compound, as part of the combination drug Akynzeo (with palonosetron), has shown superior efficacy compared to traditional antiemetics like aprepitant and granisetron. Complete response rates (no vomiting and no rescue medication) were comparable between treatment groups, indicating its effectiveness in both acute and delayed phases of CINV .

| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |

|---|---|---|---|

| Phase III | Akynzeo | 73.8 | Non-inferior to aprepitant/granisetron |

| Real-world | NEPA | 89.2 - 90.9 | High quality of life reported among patients |

Case Studies and Real-World Applications

Several case studies highlight the practical applications of this compound in clinical settings:

- Study on Quality of Life : A prospective study involving 2,429 adults receiving highly emetogenic chemotherapy showed that patients treated with this compound reported minimal impact on daily life due to nausea and vomiting across multiple cycles . Approximately 85% reported no significant nausea or vomiting.

- Effectiveness Across Cancer Types : In a multicenter trial involving patients with various solid tumors, including lung and breast cancer, this compound demonstrated consistent efficacy across different chemotherapy regimens, reinforcing its role as a cornerstone in antiemetic therapy .

Future Directions and Research Opportunities

Research into this compound continues to evolve, focusing on:

- Combination Therapies : Investigating its use alongside other antiemetics or pain management medications could enhance patient outcomes in oncology settings.

- Exploration in Other Indications : Beyond CINV, there is potential for exploring its effects in other conditions characterized by nausea and vomiting, such as post-operative nausea or vestibular disorders.

Wirkmechanismus

N-desmethyl Netupitant exerts its effects by selectively antagonizing the neurokinin-1 (NK1) receptor. This receptor is activated by the neuropeptide substance P, which is involved in the induction of vomiting. By inhibiting the binding of substance P to the NK1 receptor, this compound effectively prevents the emetic response .

Vergleich Mit ähnlichen Verbindungen

N-Desmethyl-Netupitant wird mit anderen NK1-Rezeptor-Antagonisten verglichen, wie zum Beispiel:

Aprepitant: Ein weiterer NK1-Rezeptor-Antagonist, der für ähnliche Antiemetika-Zwecke verwendet wird.

Rolapitant: Bekannt für seine längere Halbwertszeit im Vergleich zu anderen NK1-Rezeptor-Antagonisten.

Fosnetupitant: Ein Prodrug von Netupitant, das in Kombination mit Palonosetron zur Steigerung der Antiemetika-Wirkung eingesetzt wird

N-Desmethyl-Netupitant ist aufgrund seiner spezifischen chemischen Struktur und seiner hohen Selektivität für den NK1-Rezeptor eine wertvolle Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen .

Biologische Aktivität

N-Desmethyl Netupitant (M1) is a significant metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

Mechanism of Action

This compound functions as an antagonist at the NK1 receptor, which is crucial for mediating the effects of substance P, a neuropeptide involved in the transmission of pain and nausea. By blocking this receptor, this compound inhibits the action of substance P in the central nervous system (CNS), thereby reducing the incidence of nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has a prolonged half-life compared to other NK1 antagonists. Following oral administration, it achieves peak plasma concentrations approximately five hours post-dose. The bioavailability is estimated to exceed 60%, with significant protein binding (over 99% for netupitant and its metabolites) and metabolism primarily occurring via CYP3A4 .

Comparative Biological Activity

| Compound | Ki (nM) | IC50 (nM) | Binding Affinity | Half-Life (hrs) |

|---|---|---|---|---|

| This compound | 0.95 | 0.95 | High | 88 |

| Netupitant | 0.95 | 0.95 | High | 88 |

| Aprepitant | 0.5 | 0.5 | Moderate | 9-13 |

Clinical Studies and Findings

Recent clinical studies have demonstrated the efficacy of this compound in combination with palonosetron for CINV prophylaxis. In a pivotal trial involving 694 patients undergoing highly emetogenic chemotherapy, the combination therapy significantly improved outcomes related to both acute and delayed nausea and vomiting compared to placebo .

Case Study: Efficacy in CINV Management

A randomized controlled trial assessed the effectiveness of this compound combined with palonosetron against standard antiemetic regimens. The results indicated that patients receiving the combination therapy experienced:

- Complete Response Rate : 70% vs. 50% in control groups.

- No Significant Nausea : 65% vs. 40% in control groups.

- Quality of Life Improvement : Notable enhancements in patient-reported outcomes regarding nausea control.

Safety Profile

This compound has a favorable safety profile, with adverse effects generally mild and transient. Common side effects include fatigue, headache, and constipation. Importantly, it does not exhibit significant interactions with other commonly used medications .

Eigenschaften

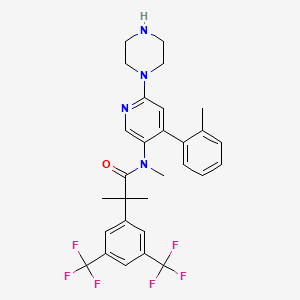

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSDBHUBFLSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-72-9 | |

| Record name | RO-0681133 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0681133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.